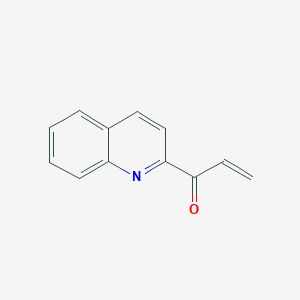

1-(Quinolin-2-yl)prop-2-en-1-one

Description

Significance of the Quinoline (B57606) Heterocycle in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical and medicinal research. numberanalytics.comorientjchem.org Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. numberanalytics.comjddtonline.info Historically, the significance of quinoline is tied to the discovery of quinine, an antimalarial drug, which spurred extensive investigation into its derivatives. numberanalytics.com

In contemporary research, the quinoline nucleus is recognized as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. orientjchem.orgjddtonline.info This has led to the development of numerous quinoline-based drugs with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. orientjchem.orgnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable building block in drug discovery and materials science. rsc.org

Overview of Alpha, Beta-Unsaturated Carbonyl Compounds as Key Synthons

Alpha,beta-unsaturated carbonyl compounds, which feature a carbon-carbon double bond conjugated to a carbonyl group, are fundamental building blocks in organic synthesis. quimicaorganica.orgrsc.org This arrangement of functional groups results in a unique electronic distribution, with the carbonyl group acting as an electron-withdrawing group, rendering the β-carbon electrophilic. youtube.com This inherent reactivity makes them valuable synthons—structural units within a molecule that can be formed or assembled by known synthetic operations.

Their utility stems from their ability to participate in a wide range of chemical transformations. These include Michael additions, Diels-Alder reactions, and various cycloadditions, allowing for the construction of complex molecular architectures. quimicaorganica.org The synthesis of α,β-unsaturated carbonyl compounds themselves is well-established, with methods such as aldol (B89426) condensation, oxidation of allylic alcohols, and Wittig reactions being commonly employed. quimicaorganica.orgrsc.org

Historical Context and Evolution of Research on 1-(Quinolin-2-yl)prop-2-en-1-one and its Analogues

The combination of the quinoline heterocycle and the α,β-unsaturated carbonyl moiety gives rise to a class of compounds often referred to as quinoline-chalcones or quinolyl chalcones. rsc.orgnih.gov Chalcones are biogenetically related natural products that have long been a focus of research. The hybridization of the quinoline scaffold with the chalcone (B49325) framework represents a strategic approach in medicinal chemistry to create novel molecules with potentially enhanced or synergistic biological activities. rsc.orgrsc.org

Early research in this area was largely driven by the desire to discover new therapeutic agents. Over the years, investigations have expanded to explore the structure-activity relationships of these hybrids, seeking to understand how different substituents on both the quinoline ring and the propenone chain influence their biological effects. nih.gov This has led to the synthesis and evaluation of a vast library of analogues, each with unique electronic and steric properties. nih.gov The evolution of this research has seen a shift from broad screening to more targeted approaches, focusing on specific molecular targets such as kinases and tubulin. rsc.orgmdpi.com

Scope and Objectives of Current Academic Investigations Pertaining to this compound

Current academic investigations into this compound and its derivatives are multifaceted, spanning various domains of chemistry and biology. A primary objective is the continued exploration of their potential as therapeutic agents, particularly in the field of oncology. rsc.orgnih.gov Researchers are actively designing and synthesizing novel analogues with the aim of improving potency, selectivity, and pharmacokinetic profiles. mdpi.com

A significant focus of this research is the elucidation of the mechanisms of action of these compounds. nih.govrsc.org Studies are being conducted to identify the specific molecular targets with which they interact, such as various enzymes and proteins involved in cell signaling pathways. nih.gov For instance, many quinoline-chalcone hybrids have been investigated as inhibitors of tubulin polymerization and various protein kinases. rsc.orgmdpi.com

Furthermore, there is a growing interest in the application of these compounds in materials science. The conjugated system present in this compound suggests potential for use in the development of organic electronics and fluorescent probes. The synthesis of novel derivatives and the characterization of their photophysical properties are active areas of research.

Research Findings on Quinoline-Chalcone Derivatives

The following table summarizes key findings from various studies on quinoline-chalcone derivatives, highlighting their biological activities and the molecular targets investigated.

| Compound Type | Key Findings | Investigated Target/Pathway | Reference |

| Quinoline-Chalcone Hybrids | Showed anticancer activities through inhibition of tubulin polymerization, various kinases, and topoisomerases. | Tubulin, Kinases, Topoisomerases | rsc.orgrsc.org |

| Novel Quinoline-Chalcone Derivatives | Exhibited potent antiproliferative activity against various cancer cell lines. | PI3K/Akt/mTOR pathway | nih.govmdpi.com |

| Quinoline-Chalcone Derivative 5 | Demonstrated excellent anticancer potency at nanomolar levels and induced apoptosis. | Tubulin | mdpi.com |

| Quinoline Chalcone 6 | Effective against HL60 cells with a low IC50 value. | Not specified | mdpi.com |

| Quinoline-3-carboxamide furan-derivative | Showed potent EGFR inhibition and promising anticancer activity. | EGFR | rsc.org |

| Compounds 39 and 40 | Most active against A549 and K-562 cancer cell lines. | PI3K/Akt/mTOR pathway | rsc.org |

| Compounds 63 and 64 | Exhibited significant anticancer activity. | Not specified | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

1-quinolin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C12H9NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8H,1H2 |

InChI Key |

OZEKUCGOUQPNGP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Considerations for 1 Quinolin 2 Yl Prop 2 En 1 One

Established Reaction Pathways for Construction of the Core Scaffold

The foundational methods for synthesizing the 1-(quinolin-2-yl)prop-2-en-1-one scaffold primarily rely on well-established condensation and coupling reactions, alongside specialized annulation techniques for creating the quinoline (B57606) ring itself.

Condensation Reactions, Including Claisen-Schmidt Variants

The Claisen-Schmidt condensation is the most prevalent and versatile method for the synthesis of quinolinyl chalcones. researchpublish.comjchemrev.com This reaction involves the base-catalyzed condensation of an appropriate acetylquinoline with an aromatic aldehyde. In the context of this compound, this would typically involve the reaction of 2-acetylquinoline with formaldehyde (B43269) or a suitable equivalent.

A variety of condensing agents and conditions have been employed to optimize this reaction. researchpublish.com Common base catalysts include sodium hydroxide (B78521), potassium hydroxide, and barium hydroxide. researchpublish.comjchemrev.com The reaction is often carried out in a protic solvent like ethanol (B145695). ekb.eg For instance, a general procedure involves mixing equimolar amounts of the substituted acetophenone (B1666503) and a quinoline-carbaldehyde in ethanol, followed by the dropwise addition of a 40% sodium hydroxide solution while keeping the mixture cool. ekb.eg The reaction is then stirred for several hours at room temperature. ekb.eg

The efficiency of the Claisen-Schmidt condensation can be influenced by the specific catalyst and reaction conditions used. While traditional methods often require several hours at elevated temperatures, newer approaches have focused on improving yields and reducing reaction times. nih.gov

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis jchemrev.com

| Catalyst | Typical Yield |

| NaOH | 90 - 96% |

| KOH | 88 - 94% |

| Ba(OH)₂ | 88 - 98% |

This table provides a general overview of catalyst efficiency for chalcone synthesis via the Claisen-Schmidt reaction.

Coupling Reactions and Their Applications

While condensation reactions are the primary route to the final chalcone structure, coupling reactions are instrumental in the synthesis of the necessary quinoline precursors. For instance, iron-catalyzed cross-coupling reactions can be used to introduce alkyl groups to the quinoline core. Heteroaromatic tosylates and phosphates serve as suitable electrophiles for coupling with alkyl Grignard reagents. organic-chemistry.org These reactions are advantageous due to their low-temperature requirements and good functional group tolerance. organic-chemistry.org

Furthermore, palladium-catalyzed coupling reactions have been developed for the synthesis of quinoline derivatives. One such method involves the aerobic oxidation aromatization of aliphatic alcohols and anilines, catalyzed by a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid system. mdpi.com This approach offers a direct route to diverse substituted quinolines. mdpi.com Another palladium-catalyzed method involves the C-H bond activation and cyclization of anilines to form quinolinone derivatives, which can be further functionalized. organic-chemistry.org

Friedländer Annulation Approaches to Quinoline-Chalcone Derivatives

The Friedländer annulation is a powerful method for the direct synthesis of quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.org This approach can be adapted to produce quinolinyl chalcones in a one-pot synthesis. organic-chemistry.org

The reaction is typically catalyzed by acids, with Lewis acids like indium(III) triflate (In(OTf)₃) showing high efficiency and selectivity. rsc.org The use of a reusable solid catalyst like Nafion NR50 under microwave irradiation presents an environmentally friendly alternative to traditional methods. organic-chemistry.org This method is atom-economic, operationally simple, and tolerates a wide range of functional groups. organic-chemistry.org

The general mechanism of the Friedländer synthesis can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalyst-free and solvent-free reaction conditions for the synthesis of this compound and its analogs.

Catalyst-Free Methodologies

Several catalyst-free methods for the synthesis of quinoline derivatives have been reported. These approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal induction or the use of microwave irradiation. For instance, the reaction of 2-vinylanilines with benzyl (B1604629) halides can proceed without a catalyst, driven by the in situ release of HBr. organic-chemistry.org

Furthermore, metal- and solvent-free reactions have been developed for the synthesis of functionalized quinolines. One such method involves the reaction of quinolines with aryltrifluoroacetylacetylenes, which proceeds through a zwitterionic intermediate to form oxazinoquinolines in high yields. nih.gov Additionally, some multicomponent reactions for synthesizing quinoline-tethered α-amino ketones have been shown to proceed efficiently in ethanol under reflux without the need for a catalyst. researchgate.net The development of these catalyst-free methods aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic and expensive catalysts. nih.gov

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic solvents. The synthesis of quinolinyl chalcones has been successfully achieved using solvent-free grinding techniques. researchpublish.com For example, reacting a substituted acetophenone with a quinoline-3-carbaldehyde using aqueous barium hydroxide or sodium hydroxide as a catalyst under grinding conditions can produce the desired chalcone. researchpublish.com

Another approach involves the fusion of reactants at elevated temperatures. A Knoevenagel condensation product can be fused with sulfanilamide (B372717) derivatives in a sealed tube to yield pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones. researchgate.net Additionally, the Friedländer annulation catalyzed by In(OTf)₃ has been effectively carried out under solvent-free conditions, demonstrating the broad applicability of this approach. rsc.org Ionic liquids have also been employed as recyclable catalytic media for the solvent-free synthesis of 2-alkylquinolines. clockss.org These solvent-free methods not only reduce environmental impact but can also lead to shorter reaction times and simpler work-up procedures.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of quinoline derivatives and chalcones, the structural class of this compound, is well-documented. wikipedia.orgasianpubs.org This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from many hours to mere minutes, and frequently results in higher product yields and purity. nih.govresearchgate.netfrontiersin.org

The synthesis can be approached in two main ways: forming the quinoline ring via a microwave-assisted Friedländer reaction or performing the Claisen-Schmidt condensation to form the α,β-unsaturated ketone moiety under microwave irradiation. In the context of the Friedländer synthesis, a 2-aminophenyl ketone can be reacted with a suitable carbonyl compound. Using microwave irradiation with neat acetic acid as both a solvent and catalyst at 160 °C can yield the desired quinoline scaffold in as little as five minutes in excellent yields. nih.gov This represents a significant improvement over conventional heating methods that may require several days and produce poor yields. nih.gov Another green approach involves using a reusable solid acid catalyst like Nafion NR50 in ethanol under microwave conditions, which also provides high yields and simplifies product purification. organic-chemistry.org

For the Claisen-Schmidt condensation step, which would involve reacting a 2-acetylquinoline with formaldehyde (or a suitable equivalent), microwave assistance has been shown to be highly effective for analogous chalcones. scholarsresearchlibrary.com Base-catalyzed (e.g., NaOH, piperidine) reactions in solvents like ethanol can be completed in minutes, compared to the 24 hours or more required for conventional heating at room temperature. researchgate.netresearchpublish.com

| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Piperidine/Ethanol | 3 days | 81% | nih.gov |

| Microwave | Piperidine/Ethanol | 30 min | 87% | nih.gov |

| Conventional | NaOH/Ethanol | 24 hrs | 85-88% | researchgate.net |

| Microwave | NaOH/Ethanol | 1.5 min | 94-98% | researchgate.net |

| Conventional | AcOH/Solvent | Several days | Poor | nih.gov |

| Microwave | Neat AcOH | 5-10 min | Excellent | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another energy-efficient and green alternative to conventional methods. The phenomenon of acoustic cavitation, where microbubbles form, grow, and implode, generates localized high pressures and temperatures, thereby accelerating reaction rates. researchgate.net This technique has been successfully applied to the synthesis of both quinoline and chalcone derivatives, often providing excellent yields in significantly shorter reaction times and under milder conditions. researchpublish.comresearchgate.net

For the synthesis of quinolinyl chalcones, ultrasound irradiation has been shown to be more feasible and energetically favorable than conventional heating. researchpublish.comresearchgate.net The Claisen-Schmidt condensation can be carried out using a catalyst like pulverized sodium hydroxide in an environmentally benign solvent such as water. derpharmachemica.com Reactions that might take several hours with conventional stirring can be completed in minutes under sonication, with improved yields. derpharmachemica.commdpi.com For example, the synthesis of quinoline-appended ferrocenyl chalcones via ultrasound was completed in 30 minutes with a 77% yield, compared to 120 minutes and a 72% yield via conventional methods. researchgate.net Similarly, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation demonstrates outstanding benefits in reaction time, energy use, and yield. nih.govrsc.org

| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional (Stirring) | NaOH/Ethanol | 6-8 hrs | 71-87% | frontiersin.orgekb.eg |

| Ultrasound | NaOH/Water | 15 min | ~95% | derpharmachemica.com |

| Conventional (Reflux) | KOH/Ethanol | 120 min | 72% | researchgate.net |

| Ultrasound | KOH/Ethanol | 30 min | 77% | researchgate.net |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, efficiency, and process control. researchgate.net This methodology is particularly well-suited for industrial production. The synthesis of quinoline derivatives has been successfully adapted to flow processes, notably through the Doebner-Miller reaction. researchgate.netacs.org

In a typical setup, reactants like an aniline (B41778) and an α,β-unsaturated aldehyde are pumped into a heated reactor, such as a series of continuous stirred tank reactors (CSTRs). acs.org Using a homogeneous catalyst like sulfuric acid, various parameters including temperature, residence time, and reactant molar ratios can be precisely controlled to optimize the output. acs.org This approach not only allows for continuous production but can also minimize the formation of byproducts, leading to higher yields and simplified workup procedures, making it a scalable and efficient strategy for producing the quinoline core of the target molecule. acs.org

Lewis Acid-Catalyzed Dehydrogenative Coupling Reactions

A highly advanced and atom-economical route to 2-(Quinolin-2-yl)prop-2-en-1-ones involves the Lewis acid-catalyzed dehydrogenative coupling of tertiary propargylic alcohols with quinoline N-oxides. nih.gov This unprecedented protocol provides a direct pathway to the target scaffold with high efficiency and tolerance for a broad range of functional groups. nih.gov The reaction represents a significant innovation, as it constructs the desired enone structure directly on the quinoline ring in a single, elegant step.

The process can be scaled up to the gram level, highlighting its potential for practical applications. nih.gov While this specific reaction is a prime example, the broader field of dehydrogenative coupling catalyzed by transition metals (like Ruthenium or Copper) in combination with Brønsted or Lewis acids is a burgeoning area for N-heterocycle synthesis. nih.govrsc.org These methods, often termed acceptorless dehydrogenative coupling (ADC), use alcohols as starting materials and release only hydrogen and water as byproducts, conforming to the principles of green chemistry. rsc.orgunl.pt

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and selectivity of this compound. The primary synthetic routes, the Friedländer synthesis for the quinoline ring and the Claisen-Schmidt condensation for the enone side chain, are influenced by catalysts, solvents, temperature, and reaction time.

For the Friedländer Synthesis:

Catalyst: The reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid, HCl, trifluoroacetic acid, Lewis acids) and bases (e.g., KOH, piperidine). wikipedia.orgnih.govjk-sci.com Acid catalysis is often more effective. nih.gov The choice of catalyst can significantly impact reaction efficiency and may be tailored to the specific substrates. nih.govmdpi.com

Solvent: Solvents range from alcohols like ethanol to neat acetic acid or even solvent-free conditions. nih.govjk-sci.com Environmentally friendly solvents like water or reusable ionic liquids are also employed. nih.gov

Temperature: Conventional methods may require high temperatures (up to 220 °C), while microwave-assisted protocols can operate effectively at around 160 °C. wikipedia.orgnih.gov

For the Claisen-Schmidt Condensation:

Catalyst: This is typically a base-catalyzed aldol condensation, using strong bases like NaOH or KOH. ekb.eg

Temperature and Time: Conventional methods often run for many hours at room temperature, while assisted techniques (microwave, ultrasound) drastically reduce this time at moderate power/temperatures. nih.govresearchgate.netmdpi.com

Reactant Ratio: The stoichiometry of the reactants (2-acetylquinoline and the aldehyde source) and the concentration of the base are key levers for optimization to maximize conversion and minimize side reactions. nih.gov

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst | Acid (e.g., AcOH, p-TSA) vs. Base | Acid catalysis is often more effective and can be done under milder conditions. | wikipedia.orgnih.gov |

| Solvent | Ethanol vs. Neat Acetic Acid (μW) | Neat acetic acid acts as both solvent and catalyst, giving excellent yields in minutes. | nih.gov |

| Temperature | Room Temp vs. Reflux vs. Microwave | Higher temperatures/microwave irradiation dramatically reduce reaction times. | nih.govjk-sci.com |

| Catalyst System | Iron/HCl (in situ reduction) | Allows one-pot synthesis from o-nitroaryl precursors with good to excellent yields (58-100%). | organic-chemistry.org |

Stereochemical Control and Regioselectivity in Synthetic Routes

Controlling the final architecture of the molecule is paramount. This involves ensuring the correct arrangement of substituents (regioselectivity) and the specific spatial orientation of atoms (stereoselectivity).

Regioselectivity: The synthesis of this compound inherently requires high regioselectivity to place the prop-2-en-1-one group at the C2 position of the quinoline ring. The Friedländer synthesis is a powerful tool for achieving this. wikipedia.org By starting with a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and reacting it with a carbonyl compound containing a reactive α-methylene group, the subsequent condensation and cyclodehydration steps are directed to form the 2-substituted quinoline isomer with high fidelity. researchgate.netresearchgate.net The mechanism of the reaction, involving either an initial aldol addition or Schiff base formation, dictates this regiochemical outcome. wikipedia.orgresearchgate.net Similarly, the Doebner-Miller reaction, while more complex, can also be controlled to yield specific regioisomers, although the standard reaction often favors 2- or 4-substituted products. wikipedia.orgacs.org

Stereochemical Control: The primary stereochemical feature of this compound is the geometry of the carbon-carbon double bond in the enone moiety. The Claisen-Schmidt condensation reaction used to form this bond typically leads to the exclusive or predominant formation of the thermodynamically more stable (E)-isomer. researchgate.net This is a result of the anti-periplanar elimination of the hydroxyl group from the aldol addition intermediate, which minimizes steric hindrance in the transition state. This inherent selectivity simplifies purification, as the formation of the (Z)-isomer is generally not observed under standard conditions. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Quinolin 2 Yl Prop 2 En 1 One

Nucleophilic Addition Reactions to the Alpha, Beta-Unsaturated Carbonyl Moiety

The prop-2-en-1-one fragment of the molecule is a classic Michael acceptor, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many synthetic applications of the compound.

Michael Addition Reactions and Their Scope

The Michael addition, a cornerstone of carbon-carbon bond formation, has been explored with 1-(quinolin-2-yl)prop-2-en-1-one. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. A variety of nucleophiles, including active methylene (B1212753) compounds, have been successfully employed. For instance, the L-proline catalyzed Michael addition of active methylene compounds to α-enones has been studied, demonstrating the versatility of this reaction with similar substrates. researchgate.net

In a notable application, a sequential one-pot reaction involving a Meyer–Schuster rearrangement of an oxindole-derived propargyl alcohol generates an α,β-unsaturated ketone intermediate. This intermediate then undergoes an anti-Michael addition with quinaldine (B1664567) derivatives to furnish complex molecules incorporating the quinolinylpropanone structure. acs.org This process highlights the utility of Michael-type additions in constructing intricate molecular architectures. For example, the reaction of an in-situ generated α,β-unsaturated ketone with quinaldine afforded 3-(1-oxo-1-phenyl-3-(quinolin-2-yl)propan-2-yl)indolin-2-one in good yield. acs.org

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Oxindole-derived propargyl alcohol | Quinaldine | 3-(1-oxo-1-phenyl-3-(quinolin-2-yl)propan-2-yl)indolin-2-one | 72-84 |

| Oxindole-derived propargyl alcohol | 7-Chloro-quinaldine | 5-Chloro-3-(1-oxo-1-phenyl-3-(quinolin-2-yl)propan-2-yl)indolin-2-one | 56 |

Conjugate Addition Strategies

Conjugate addition strategies extend beyond traditional Michael additions and encompass a broader range of nucleophiles and reaction conditions. The inherent electrophilicity of the β-carbon in the prop-2-en-1-one system makes it a prime target for such reactions. These additions are fundamental in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds. acs.org

Thia-Michael additions, for example, involve the conjugate addition of thiols. Base-catalyzed thia-Michael addition-oxidation reactions of heteroaromatic thiols to similar α,β-unsaturated systems, like 2-aryl-3-nitro-2H-chromenes, proceed efficiently to yield functionalized products. rsc.org While not directly involving this compound, this demonstrates a relevant conjugate addition strategy. Furthermore, stereoselective conjugate additions of alcohols, amines, and thiols to C(2)-alkynyl oxazoles and oxazolines provide a versatile route to various heterocyclic building blocks, showcasing the broad applicability of this type of reaction. rsc.org

Cycloaddition Reactions Involving the Prop-2-en-1-one System

The propenone moiety of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to complex polycyclic structures.

Diels-Alder Reactions (e.g., Inverse Electron Demand)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In the context of quinoline-containing systems, the aza-Diels-Alder reaction, particularly the Povarov reaction, is of significant interest. This reaction typically involves an electron-deficient diene reacting with an electron-rich dienophile in an inverse electron demand fashion. rsc.org While this compound itself would act as the dienophile, related studies on the synthesis of quinolines utilize this cycloaddition strategy. For instance, the reaction of N-arylimines with electron-rich alkenes, catalyzed by Lewis acids, leads to tetrahydroquinolines. mdpi.com

Furthermore, chemo- and regioselective imino Diels-Alder reactions of vinyl- and isopropenyl-pyrimidinones with N-arylimines have been shown to produce quinoline-tethered pyrimidinone derivatives. clockss.orgresearchgate.net These examples, while not directly using this compound, illustrate the potential of the quinoline (B57606) framework to participate in and influence Diels-Alder type transformations.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. numberanalytics.comwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, such as the alkene of the prop-2-en-1-one system. organic-chemistry.org This type of reaction is a powerful method for constructing complex heterocyclic scaffolds. slideshare.net

A relevant example is the formal [3+2] cycloaddition of quinolinium ylides with electron-poor alkenes. beilstein-journals.orgnih.gov Deprotonation of quinolinium salts generates azomethine ylides, which then react with dipolarophiles to form pyrroloquinoline derivatives stereoselectively. beilstein-journals.orgnih.gov Although the substrate is not this compound, this demonstrates the reactivity of the quinoline system in such cycloadditions. The reaction of quinolinium salts with electron-poor alkenes in the presence of a base like triethylamine (B128534) yields pyrrolo[1,2-a]quinolines. beilstein-journals.orgnih.gov

| Quinolinium Salt | Alkene | Product |

| Q⁺-CH₂-CO₂Me Br⁻ | Electron-poor alkene | Pyrrolo[1,2-a]quinoline derivative |

| Q⁺-CH₂-CONMe₂ Br⁻ | Electron-poor alkene | Pyrrolo[1,2-a]quinoline derivative |

Derivatization and Functionalization Strategies of the Quinoline Ring System

The quinoline ring itself is a versatile platform for further chemical modification, allowing for the synthesis of a wide array of derivatives with diverse properties. nih.gov The presence of the prop-2-en-1-one substituent can influence the reactivity and regioselectivity of these transformations.

The quinoline nucleus is susceptible to nucleophilic attack, typically at the C2 and C4 positions. quimicaorganica.org For instance, the reaction of quinoline with organolithium reagents or Grignard reagents can introduce new substituents onto the ring. The presence of the electron-withdrawing prop-2-en-1-one group at the C2 position would likely deactivate this position towards further nucleophilic attack, potentially directing substitution to the C4 position.

Furthermore, the nitrogen atom in the quinoline ring can be quaternized to form quinolinium salts, which can then undergo various transformations. nih.gov The synthesis of quinoline-2(1H)-ones and quinoline-2(1H)-thiones from propargyl alcohol precursors demonstrates the versatility of building upon the quinoline scaffold. nih.govnih.gov Additionally, the synthesis of quinolin-4-ones through methods like the Camps cyclization provides another avenue for derivatization. mdpi.com The modification of the quinoline ring is a key strategy in the development of compounds with specific biological activities. nih.govnih.govcore.ac.uk

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic systems. In quinoline, the reactivity towards electrophiles is significantly influenced by the presence of the nitrogen atom. The pyridine (B92270) ring is electron-deficient due to the electron-withdrawing nature of the nitrogen, which deactivates it towards electrophilic attack compared to the carbocyclic (benzene) ring. Consequently, electrophilic substitution on an unsubstituted quinoline molecule occurs preferentially on the benzene (B151609) ring, specifically at the C5 and C8 positions. quimicaorganica.org The intermediates formed by attack at these positions are more stable as the positive charge can be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridinic system. quimicaorganica.org

For this compound, the propenone substituent at the C2 position exerts a strong deactivating effect on the entire quinoline nucleus. This electron-withdrawing group further reduces the electron density of the heterocyclic system, making electrophilic aromatic substitution reactions challenging. The deactivation applies to both the pyridine and benzene rings, but the carbocyclic ring remains the more reactive of the two. Therefore, any successful electrophilic substitution would still be expected to occur primarily at the C5 and C8 positions, albeit under harsher conditions than for quinoline itself. Specific experimental studies detailing the electrophilic aromatic substitution reactions directly on this compound are not extensively documented in the available literature, but the predicted reactivity is based on these established principles.

C-H Activation Studies and Functionalization

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocyclic compounds like quinoline, bypassing the need for pre-functionalized substrates. nih.govnih.gov Research has shown that transition metal catalysis can achieve regioselective functionalization at nearly all positions of the quinoline ring, with the outcome often dictated by the choice of metal, ligand, and directing group. nih.govnih.gov

For quinoline derivatives, the nitrogen atom itself can act as a directing group, facilitating C-H activation at the C2 and C8 positions.

C8-Functionalization: Palladium catalysts, such as PdCl₂, have been shown to favor C-H activation at the C8 position. rsc.org This selectivity is often rationalized by the formation of a stable five-membered palladacycle intermediate involving the quinoline nitrogen and the C8 carbon.

C2-Functionalization: In contrast, catalysts like Pd(OAc)₂ tend to promote functionalization at the C2 position, particularly in quinoline N-oxides. nih.govrsc.org The N-oxide oxygen plays a crucial role in directing the catalyst to the C2-H bond. For this compound, while not an N-oxide, the carbonyl oxygen of the propenone group could potentially act as a directing group, favoring interactions with a metal catalyst and facilitating C-H activation at adjacent positions.

While studies specifically targeting this compound are limited, the extensive research on other quinolines provides a strong basis for predicting its behavior. The presence of both the quinoline nitrogen and the carbonyl oxygen offers multiple potential coordination sites for a metal catalyst, suggesting that regioselective C-H functionalization at various positions could be achievable by carefully selecting the reaction conditions. nih.gov

Metal-Catalyzed Transformations and Their Mechanistic Insights

The α,β-unsaturated ketone system in this compound makes it an excellent substrate for a variety of metal-catalyzed transformations, most notably conjugate additions.

Michael Addition (Conjugate Addition): The most prominent reaction of the propenone moiety is the Michael addition, where a nucleophile adds to the β-carbon of the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The electrophilicity of the β-carbon is enhanced by conjugation with the carbonyl group. A wide range of nucleophiles (Michael donors) can participate in this reaction. masterorganicchemistry.comlibretexts.org

The reaction is typically catalyzed by a base, which generates the nucleophilic species (e.g., an enolate), but can also be promoted by Lewis acids. organic-chemistry.org Asymmetric variants, using chiral catalysts, are widely employed to produce enantiomerically enriched products. organic-chemistry.org

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product Type |

| Malonates, Nitroalkanes | α,β-Unsaturated Ketone | Base (e.g., NaOEt) | 1,5-Dicarbonyl Compound |

| Amines, Thiols | α,β-Unsaturated Ketone | Base or Catalyst-Free | β-Amino/Thio Ketone |

| Enolates/Enamines | α,β-Unsaturated Ketone | Base/Acid | 1,5-Dicarbonyl Compound |

| Organocuprates (Gilman) | α,β-Unsaturated Ketone | Stoichiometric | β-Alkylated/Arylated Ketone |

This table presents generalized Michael addition reactions applicable to the α,β-unsaturated ketone system found in this compound.

Other Transformations:

Cycloadditions: The electron-deficient alkene can act as a dienophile in Diels-Alder reactions with electron-rich dienes. For instance, tandem Diels-Alder and aromatization sequences have been used to construct complex quinoline derivatives from related enaminone structures. acs.org

Hydrogenation: The carbon-carbon double bond and the carbonyl group can be reduced. Catalytic hydrogenation can selectively reduce the C=C bond, leading to 1-(quinolin-2-yl)propan-1-one, or reduce both functionalities depending on the catalyst and reaction conditions.

Detailed Reaction Mechanism Elucidation (e.g., Transition State Analysis)

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling selectivity and developing new transformations.

Mechanism of Michael Addition: The mechanism of the Michael reaction is well-established and proceeds in three key steps: masterorganicchemistry.comlibretexts.org

Nucleophile Formation: A base abstracts an acidic proton from the Michael donor to generate a resonance-stabilized nucleophile (e.g., an enolate).

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the propenone moiety. The negative charge is transferred to the enolate system of the Michael acceptor.

Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source, yielding the final 1,4-addition product and regenerating the catalyst. youtube.com

Mechanisms of C-H Activation: Mechanistic investigations, including computational DFT studies, have shed light on the pathways for C-H activation in quinolines. rsc.org A common pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. nih.gov

Coordination: The metal catalyst coordinates to the quinoline nitrogen (or another directing group).

C-H Cleavage: The C-H bond is cleaved via a concerted process involving the metal center and a base (often the acetate (B1210297) ligand from a palladium precursor). This forms a key organometallic intermediate (a metallacycle). nih.gov

Functionalization: This intermediate then reacts with a coupling partner, followed by reductive elimination to release the functionalized quinoline product and regenerate the active catalyst.

Computational studies on quinoline N-oxides have shown how the choice of catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) can favor different initial coordination modes, leading to distinct metallacycle intermediates and thus controlling the regioselectivity between C2 and C8 activation. rsc.org These detailed mechanistic elucidations are vital for rationally designing selective C-H functionalization reactions for complex quinoline substrates.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each atom in 1-(Quinolin-2-yl)prop-2-en-1-one can be elucidated.

1D NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. researchgate.net

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals for each of the nine unique protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton. For instance, protons on the quinoline (B57606) ring typically resonate in the aromatic region (around 7.0-9.0 ppm), while the vinylic protons of the prop-2-en-1-one moiety appear in a characteristic downfield region due to the electron-withdrawing effect of the carbonyl group. The coupling constants (J), measured in Hertz (Hz), provide information about the spatial relationship between neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the presence of twelve distinct carbon signals, corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring and the prop-2-en-1-one group provide further confirmation of the compound's structure. The carbonyl carbon, in particular, shows a characteristic downfield shift.

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

Interactive Data Table: 1D NMR Data for this compound| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3' | 8.27-8.29 | 123.36 | m | |

| H-4' | 7.78-7.84 | 140.36 | m | |

| H-5' | 7.61-7.66 | 128.06 | m | |

| H-6' | 7.52-7.55 | 127.84 | m | |

| H-7' | 7.78-7.84 | 128.43 | m | |

| H-8' | 8.03-8.05 | 125.11 | m | |

| H-2 | 7.78-7.84 | 140.66 | m | |

| H-3a | 6.52 | 132.60 | dd | 1.83, 3.35 |

| H-3b | 6.52 | 132.60 | dd | 1.83, 3.35 |

| C-2' | 147.67 | |||

| C-9' | 136.71 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. rsc.org

2D NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

Two-dimensional NMR techniques are instrumental in confirming the intricate connectivity and spatial arrangement of atoms within this compound. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the vinylic protons and the proton on the adjacent carbon, as well as the couplings between the protons on the quinoline ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. For this compound, HMBC is particularly useful for establishing the connection between the quinoline ring and the prop-2-en-1-one side chain. For example, correlations would be observed between the protons of the vinyl group and the carbonyl carbon, and between the proton at the 3'-position of the quinoline ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is especially valuable for determining the stereochemistry of the molecule. For instance, the NOESY spectrum can help to confirm the E or Z configuration of the double bond in the prop-2-en-1-one moiety by observing the through-space interactions between specific protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org For this compound, the expected molecular formula is C₁₂H₉NO. HRMS analysis would confirm this by providing an observed mass that is extremely close to the calculated theoretical mass for this formula. rsc.org

Fragmentation analysis, also performed using mass spectrometry, provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often characteristic of the compound and can help to identify its structural components. For this compound, common fragmentation pathways could include the loss of the vinyl group (C₂H₃) or the carbonyl group (CO), as well as fragmentation of the quinoline ring itself.

The following table summarizes the expected mass spectrometry data for this compound.

Interactive Data Table: Mass Spectrometry Data for this compound| Ion | Calculated m/z | Observed m/z (HRMS) |

|---|---|---|

| [M+H]⁺ | 184.0757 | Consistent with C₁₂H₁₀NO⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mpg.de The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its key functional groups.

The most prominent features in the IR spectrum include:

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the α,β-unsaturated ketone. Conjugation with the double bond and the aromatic ring typically lowers the frequency compared to a simple saturated ketone. libretexts.org

C=C Stretch: The stretching vibration of the alkene double bond will appear in the region of 1600-1640 cm⁻¹. libretexts.org The C=C stretching vibrations of the quinoline ring also appear in this region, often as a series of bands.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds is expected to appear just above 3000 cm⁻¹. libretexts.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the quinoline ring typically absorb in the region of 3000-3100 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic and vinylic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

The following table summarizes the characteristic IR absorption frequencies for this compound.

Interactive Data Table: IR Spectroscopy Data for this compound| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Alkene (C=C) | Stretch | 1600 - 1640 |

| Aromatic (C=C) | Stretch | ~1600, ~1580, ~1500, ~1450 |

| Vinylic (=C-H) | Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mpg.de The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The extended conjugated system, encompassing the quinoline ring, the double bond, and the carbonyl group, gives rise to intense π → π* transitions. These transitions are typically observed at longer wavelengths (lower energy) compared to less conjugated systems. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also expected, although it is generally weaker in intensity. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.

The following table summarizes the expected UV-Vis absorption data for this compound.

Interactive Data Table: UV-Vis Spectroscopy Data for this compound| Transition | Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~250-350 | High |

Note: The exact λ_max values and molar absorptivities can vary depending on the solvent used. nih.govresearchgate.netbeilstein-archives.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state conformation.

For quinoline derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their packing in the crystal lattice. researchgate.net For instance, the crystal structure of a related quinoline-containing compound, (E)-1-(quinolin-2-ylmethyl)-2-((1-(quinolin-2-ylmethyl)pyridin-2(1H)-ylidene)amino)pyridin-1-ium, was determined to be monoclinic with a P21/c space group. researchgate.net The precise atomic coordinates and displacement parameters obtained from such analyses are crucial for building a comprehensive understanding of the compound's stereochemistry and potential for polymorphism.

The data obtained from an X-ray crystallographic analysis of this compound would be presented in a crystallographic information file (CIF), containing detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates. A representative table of crystallographic data for a related quinoline derivative is shown below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₂₅BrN₅ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.685(4) |

| b (Å) | 9.317(2) |

| c (Å) | 18.373(4) |

| β (°) | 114.422(7) |

| Volume (ų) | 2444.8(10) |

| Z | 4 |

Table 1: Example Crystallographic Data for a Quinoline Derivative. researchgate.net

This data is for a related compound and is presented for illustrative purposes.

The structural integrity of newly synthesized compounds, such as spiropyrrolidinetriones and dibenzoazocinetriones derived from reactions involving maleimides, has been unequivocally confirmed using X-ray analysis. acs.org This technique is essential for verifying the outcomes of complex chemical transformations. acs.orgacs.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques in synthetic chemistry.

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. The choice of stationary phase and mobile phase is critical for achieving optimal separation of quinoline derivatives. tandfonline.com

For the analysis of quinoline derivatives, reversed-phase HPLC (RP-HPLC) with a C18 stationary phase is a common choice. mdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. tandfonline.comnih.gov The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the more polar mobile phase. The retention time of a compound is a key parameter used for its identification.

The development of an HPLC method for this compound would involve optimizing the mobile phase composition and flow rate to achieve a sharp, symmetrical peak with a reasonable retention time. The use of a UV detector is appropriate, given the chromophoric nature of the quinoline ring system. tandfonline.com A detailed study on various quinoline derivatives highlighted the challenges in their separation and the necessity of selecting an appropriate stationary phase, with a naphthylpropyl column showing high selectivity. tandfonline.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 or Naphthylpropyl |

| Mobile Phase | Methanol/Acetonitrile and aqueous buffer |

| Detection | UV/Vis |

Table 2: General HPLC Conditions for Quinoline Derivative Analysis. tandfonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, which can be formed through reactions such as the aza-Michael addition, TLC is an invaluable tool. researchgate.netresearchgate.net

The reaction progress can be followed by spotting a small aliquot of the reaction mixture onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized under UV light or by using an iodine chamber. ijpsr.com The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. The relative positions of the spots, represented by their retention factor (Rf) values, help in identifying the components.

For instance, in the synthesis of β-amino ketones via aza-Michael reactions, TLC is used to confirm the formation of the product. researchgate.net Similarly, in the synthesis of various quinoline derivatives, TLC on silica (B1680970) gel G plates with visualization by an iodine chamber is a standard procedure for checking the purity of the compounds. ijpsr.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G |

| Mobile Phase (Eluent) | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light or Iodine chamber |

Table 3: Typical TLC Conditions for Monitoring Organic Reactions. ijpsr.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 1-(Quinolin-2-yl)prop-2-en-1-one. These calculations allow for the prediction of molecular characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov These calculations also provide the total energy of the molecule, which is crucial for assessing its stability and predicting the thermodynamics of reactions.

Studies on related quinoline compounds have utilized various DFT functionals, such as CAM-B3LYP and M06-2X, with different basis sets to refine the accuracy of these predictions. nih.gov The optimized geometries from DFT calculations serve as the foundation for further computational analyses, including vibrational frequency calculations and predictions of NMR chemical shifts. nih.gov

Ab Initio Calculations for High-Accuracy Predictions

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can offer even higher accuracy for certain properties. Though less common for larger molecules due to their computational cost, ab initio calculations can be used to benchmark DFT results and provide highly reliable predictions for fundamental properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov For this compound, MD simulations can reveal the different spatial arrangements (conformations) the molecule can adopt and the likelihood of each. This is particularly important for understanding how the molecule might interact with biological targets or other molecules. nih.govrsc.org

MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the binding of quinoline derivatives to proteins or other receptors. rsc.org This information is invaluable in the design of new molecules with specific biological activities. nih.gov

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. For this compound and its analogs, DFT calculations can be used to simulate infrared (IR), and nuclear magnetic resonance (NMR) spectra. nih.gov By comparing these theoretical spectra with experimental data, researchers can confirm the structure of a synthesized compound and gain a more detailed understanding of its electronic environment. nih.gov

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is often used in conjunction with DFT to calculate NMR chemical shifts with good accuracy. nih.gov Discrepancies between calculated and experimental spectra can also point to specific intermolecular interactions or solvent effects that are present in the experimental conditions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For reactions involving this compound, theoretical calculations can be used to map out the entire reaction coordinate, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the energetic barriers that control the reaction rate. This knowledge is critical for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the reactive sites of this compound. nih.gov The MEP map shows regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. nih.gov

For quinoline derivatives, the MEP surface can highlight the electrophilic and nucleophilic centers, providing insights into how the molecule will interact with other reagents. nih.gov This information is crucial for understanding its chemical reactivity and for predicting the course of its reactions.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of the biological activity of chemical compounds from their molecular structures. These approaches facilitate the rational design of novel, potent molecules and help to prioritize synthetic efforts, thereby reducing the time and cost associated with drug development. For quinoline-based compounds, including this compound, these methods provide crucial insights into the structural features that govern their biological effects.

Chemoinformatics analysis of this compound involves the calculation of various molecular descriptors that characterize its physicochemical properties. These descriptors are fundamental for predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADMET) properties.

Table 1: Calculated Physicochemical Properties of this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉NO | chemscene.com |

| Molecular Weight | 183.21 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.6035 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

These calculated properties suggest that this compound possesses drug-like characteristics according to general medicinal chemistry principles. Its LogP value indicates moderate lipophilicity, which is often correlated with the ability to penetrate cell membranes. nih.gov

Detailed Research Findings

QSAR studies on quinoline derivatives have successfully established mathematical models that correlate specific molecular descriptors with various biological activities. neliti.com Although specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, research on analogous quinoline structures provides a framework for understanding its potential structure-activity relationships.

Researchers have developed QSAR models for diverse biological activities, including antibacterial, antifungal, anti-HIV, and antituberculosis activities. neliti.comresearchgate.netnih.govnih.gov These studies consistently demonstrate that a combination of electronic, steric, and lipophilic descriptors can effectively predict the biological potency of quinoline-based compounds.

For instance, a QSAR study on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified a significant correlation between their antifungal activity and descriptors such as lipophilicity (clogP). neliti.com This suggests that the compound's ability to partition into lipid environments is a key determinant of its antifungal action. Similarly, in the development of novel quinolinone-based thiosemicarbazones as antituberculosis agents, QSAR models revealed that van der Waals volume, electron density, and electronegativity played a pivotal role in their activity. nih.gov

Another study focusing on 2-(aryl or heteroaryl)quinolin-4-amines as anti-HIV-1 agents utilized linear regression and other modeling approaches to provide guidelines for designing more active compounds within that class. nih.gov Furthermore, the development of 2D and 3D-QSAR models for quinoline derivatives against Plasmodium falciparum highlighted the importance of steric factors at specific positions of the quinoline core for inhibitory activity. nih.gov

The general methodology involves:

Data Set Compilation : Assembling a series of structurally related quinoline compounds with experimentally determined biological activities. neliti.com

Descriptor Calculation : Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series. researchgate.net

Model Development : Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that links a subset of descriptors to the observed biological activity. neliti.comresearchgate.net

Model Validation : Rigorously testing the predictive power of the generated QSAR model using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. researchgate.netnih.gov

These established models for various quinoline scaffolds can serve as a valuable guide for the future design and prediction of the biological activities of new derivatives, including those based on the this compound framework.

Table 2: Summary of Selected QSAR Studies on Quinoline Derivatives

| Biological Activity | Key Findings and Important Descriptors | Reference |

|---|---|---|

| Antibacterial | Significant correlation observed between activities and various structural descriptors using linear regression analysis. The models were validated by comparing predicted activities with experimental results. | researchgate.net |

| Antifungal | Lipophilicity (cLogP) was identified as a major influencing factor on the antifungal activity of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives. | neliti.com |

| Anti-HIV-1 | Quantitative structure-activity relationship analyses provided guidelines for the design of new active 2-(aryl or heteroaryl)quinolin-4-amines. | nih.gov |

| Antituberculosis | van der Waals volume, electron density, and electronegativity were suggested to play a pivotal role in the anti-TB activity of quinolinone-based thiosemicarbazones. | nih.gov |

| Anti-P. falciparum | 3D-QSAR models showed that bulky substituents at specific positions on the quinoline core favor the inhibition of the parasite. | nih.gov |

Applications in Specialized Academic Research Areas Mechanistic Focus

Role as Building Blocks in Advanced Organic Synthesis

The quinoline (B57606) nucleus is a privileged scaffold in organic synthesis, serving as a foundational unit for constructing more elaborate molecular architectures. numberanalytics.com Its inherent aromaticity and the presence of a nitrogen heteroatom provide a rich platform for a variety of chemical transformations.

The quinoline framework is a versatile starting point for synthesizing a diverse array of complex heterocyclic systems. The reactivity of the quinoline ring and its substituents can be harnessed to build fused or linked ring systems, many of which are analogous to naturally occurring compounds or possess significant medicinal properties.

For instance, quinoline derivatives are used as precursors in the synthesis of fused heterocyclic systems like 1,2,4-triazolo[4,3-a]quinolines and 1H-pyrrolo[3,4-b]quinolin-3(2H)-ones. In one approach, 3-substituted-phenyl-N-phenyl-acrylamide serves as a starting material to first construct a dihydro-quinolinone ring, which is then further elaborated to form the fused triazoloquinoline system. nih.gov Similarly, the synthesis of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one building blocks has been achieved through multi-step sequences, including Heck reactions on N-allyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-one. researchgate.net Furthermore, benzo[f]quinoline (B1222042) derivatives can be synthesized and subsequently treated with various reagents to create a range of complex heterocyclic structures with potential antitumor activities. nih.gov

Interactive Table: Synthesis of Complex Heterocycles from Quinoline Scaffolds

| Starting Material Type | Resulting Heterocyclic System | Synthetic Strategy Highlight | Reference(s) |

| 3-Substituted-phenyl-N-phenyl-acrylamide | 1,2,4-Triazolo[4,3-a]quinoline | Cyclization followed by heterocyclization | nih.gov |

| N-Allyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-one | Amide derivatives of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one | Heck reaction followed by amidation | researchgate.net |

| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | Pyrazolone and chromene derivatives | Condensation reactions with various nucleophiles | nih.gov |

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Quinoline-based structures have been ingeniously modified to serve this purpose. Researchers have prepared chiral tricyclic N-heterocyclic carbene (NHC) ligands that feature a partially reduced 2,2'-bisquinoline or 2-(piperidin-2-yl)quinoline (B13573999) skeleton. acs.org

These ligands are synthesized through a direct asymmetric hydrogenation strategy. The resulting chiral NHC ligands, which possess strong electron-donating properties and significant steric bulk, have been successfully complexed with metals like rhodium and palladium. In a key application, these chiral palladium-NHC complexes have been employed as catalysts in the enantioselective intramolecular α-arylation of amides, achieving good yields and enantioselectivities up to 80% ee. acs.org This demonstrates the utility of the quinoline scaffold in creating a defined chiral environment around a metal center to control the stereochemical outcome of a reaction.

Coordination Chemistry and Ligand Design Studies

The nitrogen atom in the quinoline ring and other potential donor atoms in its derivatives make these compounds excellent ligands for coordinating with a wide range of metal ions. The resulting metal complexes often exhibit unique structural, electronic, and catalytic properties.

A vast number of metal complexes using quinoline-based ligands have been synthesized and characterized. These complexes often feature the quinoline moiety acting as a bidentate or tridentate ligand. For example, a bidentate quinoline derivative, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, has been used to synthesize novel Co(II) and Zn(II) complexes. nih.gov Similarly, a tridentate O,N,O donor Schiff base derived from 2-hydroxy-6-methylquinolin-3-carbaldehyde has been used to prepare Cu(II), Ni(II), Co(II), and Cd(II) complexes with a 1:2 metal-to-ligand ratio. tandfonline.com

More complex ligands, such as tri(quinolin-8-yl)-λ3-stibane (SbQ3), have been synthesized and used to form platinum complexes like (SbQ3)PtCl2. acs.org In this case, the ligand coordinates to the platinum center through one of the quinoline nitrogen atoms and the antimony atom. The structures of these complexes are rigorously established using a suite of analytical techniques, including ¹H and ¹³C NMR, FT-IR, UV-vis, and mass spectroscopy, with definitive structural confirmation often provided by single-crystal X-ray diffraction. nih.govtandfonline.comacs.org For instance, X-ray crystallography of chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) revealed a distorted square-planar coordination geometry around the central Pt(II) atom. nih.gov

Interactive Table: Examples of Metal Complexes with Quinoline-Based Ligands

| Metal Ion | Quinoline Ligand | Complex Stoichiometry/Geometry | Characterization Methods | Reference(s) |

| Co(II), Zn(II) | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Not specified | NMR, IR, UV-vis, Mass Spec, TGA | nih.gov |

| Cu(II), Ni(II), Co(II), Cd(II) | Schiff base from 2-hydroxy-6-methylquinolin-3-carbaldehyde | 1:2 (Metal:Ligand) | IR, UV-Vis, ESR, NMR, Mass Spec, XRD | tandfonline.com |

| Pt(II) | Tri(quinolin-8-yl)-λ3-stibane (SbQ3) | Square Planar | NMR, X-ray Diffraction | acs.org |

| Pt(II) | Quinolin-8-olate | Distorted Square-Planar | X-ray Diffraction | nih.gov |

Metal complexes derived from quinoline ligands are actively investigated for their catalytic potential in a variety of organic transformations. The electronic and steric properties of the quinoline ligand can be tuned to modulate the reactivity of the metal center.

For example, an iron(II) complex with a tetraquinoline (TEQ) macrocyclic ligand has been shown to catalyze the chemoselective dehydrogenation of benzylic amines to imines with catalyst loadings as low as 0.1 mol%. researchgate.net In a different application, a phosphine-free Co(II) complex proved effective for the atom-economical synthesis of quinolines and quinoxalines. rsc.org

Furthermore, platinum-antimony complexes supported by quinoline ligands have been studied for their potential in catalyzing electrophilic transformations. nih.gov The catalytic activity of such complexes is deeply connected to their structural and electronic properties, which are sometimes predicted using computational methods like machine learning to establish structure-activity relationships, as demonstrated with 2-imino-1,10-phenanthrolyl iron and cobalt complexes. mdpi.com

Mechanistic Biological Activity Investigations (In Vitro Studies)

A primary driver for research into quinoline derivatives is their potent and diverse biological activity. In vitro studies are essential for elucidating the specific molecular mechanisms by which these compounds exert their effects, often revealing precise interactions with biological macromolecules.

One major area of investigation is in anticancer research. Certain tailor-made quinoline derivatives have been identified as potent Topoisomerase 1 (Top1) poisons. nih.govresearchgate.net Mechanistic studies revealed that these compounds function by trapping the Top1-DNA cleavage complex (Top1cc), preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. The interaction is highly specific, as a point mutation in the Top1 enzyme can abolish the compound's trapping ability. nih.govresearchgate.net

Other quinoline derivatives have been shown to act as inhibitors of critical cellular kinases. For example, novel quinoline compounds have been found to inhibit Pim-1 kinase, a protein often overexpressed in cancers. nih.gov Inhibition of this kinase by the quinoline derivative leads to cell cycle arrest in the G1 phase and induces apoptosis. In a similar vein, other derivatives have been discovered to be potent inhibitors of the ROR1 pseudokinase, which is crucial for the development of triple-negative breast cancer. acs.orgacs.org Mechanistic studies confirmed that these compounds induce apoptosis and suppress the phosphorylation of ROR1. acs.org

Interactive Table: Mechanistic Insights into the Biological Activity of Quinoline Derivatives

| Quinoline Derivative Class | Molecular Target | Mechanistic Action (In Vitro) | Reference(s) |

| Oxadiazolyl-quinolin-4-amine | Topoisomerase 1 (Top1) | Traps the Top1-DNA covalent complex, inducing double-strand breaks. | nih.govresearchgate.net |

| Quinoline-pyridine hybrids | Pim-1 Kinase | Inhibits kinase activity, leading to G1 phase cell cycle arrest and apoptosis. | nih.gov |

| Quinolin-2-amine derivatives | ROR1 Pseudokinase | Inhibits ROR1, suppresses phosphorylation, and induces apoptosis in cancer cells. | acs.orgacs.org |

Enzyme Inhibition Mechanisms (e.g., DNA gyrase, PFKFB3, kinases)

The quinoline nucleus, often found in biologically active compounds, serves as a scaffold for designing potent enzyme inhibitors. nih.govnih.gov Derivatives of 1-(Quinolin-2-yl)prop-2-en-1-one have been investigated for their ability to modulate the activity of several key enzymes.

DNA Gyrase: Quinolone compounds are known to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govnih.gov They stabilize the gyrase-DNA complex, leading to the inhibition of DNA re-ligation and the accumulation of double-stranded DNA breaks. nih.gov The binding is often mediated by a water-metal ion bridge involving the keto-acid moiety of the quinolone and specific residues in the GyrA and GyrB subunits of the enzyme. nih.govnih.gov While direct studies on this compound are limited, the broader class of quinolones provides a well-established mechanism of action.

PFKFB3: A notable derivative, (E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15), has been identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). nih.gov PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells. nih.govnih.gov Inhibition of PFKFB3 by compounds like PFK15 leads to a reduction in fructose-2,6-bisphosphate levels, thereby suppressing glycolytic flux. nih.govmdpi.com This mechanism has been shown to inhibit pathological angiogenesis, highlighting the therapeutic potential of targeting this enzyme. nih.govmdpi.com

Kinases: The quinoline scaffold is a common feature in many protein kinase inhibitors. mdpi.com Quinoline-chalcone hybrids have demonstrated inhibitory activity against various kinases, including those involved in the PI3K/Akt/mTOR pathway. mdpi.com These compounds can induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. mdpi.com Docking studies suggest that the quinoline nitrogen can form crucial hydrogen bonds with key amino acid residues, such as valine, within the active site of these kinases. mdpi.com

Receptor Binding Studies and Target Identification

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. For quinoline derivatives, a wide range of receptor interactions has been reported.

While specific receptor binding data for this compound is not extensively documented, studies on related quinoline compounds have shown affinity for various receptors. For instance, 2-amino-4-phenyl quinoline derivatives exhibit a preference for α2-adrenoceptors. mdpi.com Other quinoline-based molecules have been developed as ligands for serotonin (B10506) and dopamine (B1211576) receptors. wikipedia.orgwikipedia.org The identification of specific receptors for this compound would require dedicated radioligand binding assays and profiling against a panel of known receptors. Such studies are essential to elucidate its pharmacological profile and potential off-target effects.

Cellular Pathway Modulation in Model Systems

The biological effects of this compound and its analogs are often a consequence of their ability to modulate key cellular pathways.